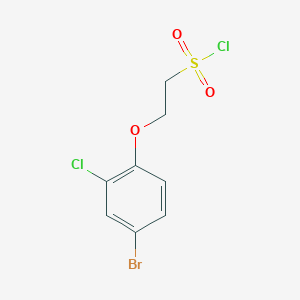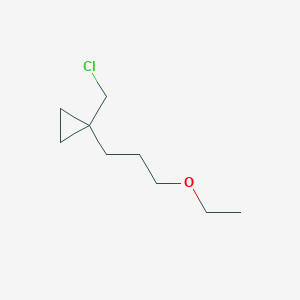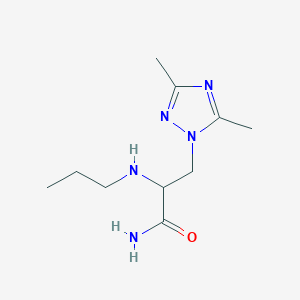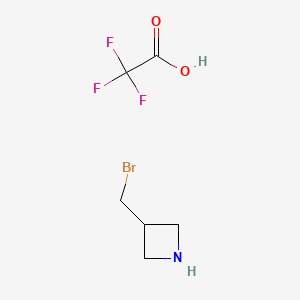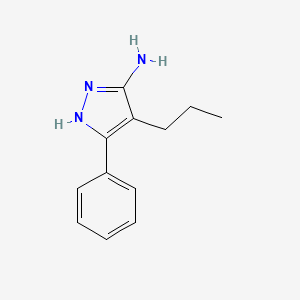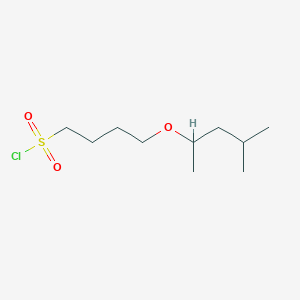
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is known for its unique molecular structure, which includes a sulfonyl chloride group, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-((4-Methylpentan-2-yl)oxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the starting materials are reacted in large reactors under optimized conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Hydrolysis: The compound can be hydrolyzed under basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Aplicaciones Científicas De Investigación
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
Uniqueness
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its sulfonyl chloride group provides versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21ClO3S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
4-(4-methylpentan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)8-10(3)14-6-4-5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |
Clave InChI |
PKWNAUSAEUFPTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


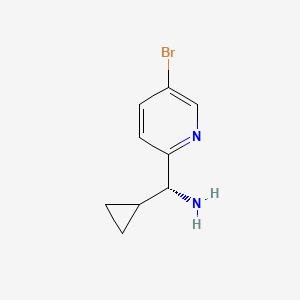

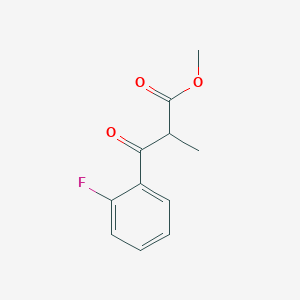
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
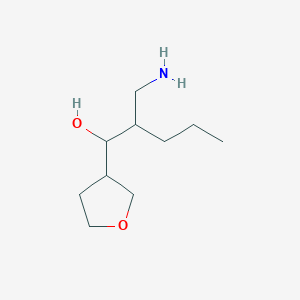
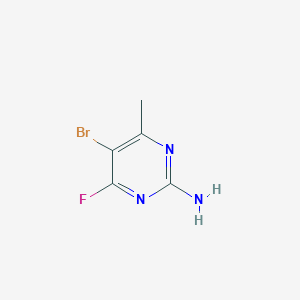

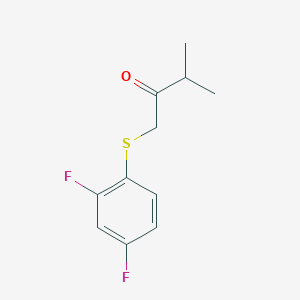
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
